3-Diazo-4-nitro-3H-pyrazol-5-amine
CAS No.: 62063-03-0
Cat. No.: VC20624745
Molecular Formula: C3H2N6O2
Molecular Weight: 154.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62063-03-0 |
|---|---|
| Molecular Formula | C3H2N6O2 |
| Molecular Weight | 154.09 g/mol |
| IUPAC Name | 5-diazo-4-nitropyrazol-3-amine |
| Standard InChI | InChI=1S/C3H2N6O2/c4-2-1(9(10)11)3(6-5)8-7-2/h4H2 |
| Standard InChI Key | SFOBAFHWPXHJOC-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=NC1=[N+]=[N-])N)[N+](=O)[O-] |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The molecular formula of 3-diazo-4-nitro-3H-pyrazol-5-amine is CHNO, with a molecular weight of 155.10 g/mol . The diazo group introduces a formal positive charge, necessitating counterions in its salt forms. Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Diazo group: A -N moiety at position 3, which is highly reactive in coupling and cycloaddition reactions.
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Nitro group: Positioned at carbon 4, enhancing electrophilic character.
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Amino group: At carbon 5, providing nucleophilic sites for further functionalization .
The SMILES notation C1(=C(NN=C1[N+]#N)N)N+[O-] accurately represents its connectivity .
Synthetic Methodologies
Diazotization of 5-Amino-4-nitropyrazole
A common route involves diazotization of 5-amino-4-nitropyrazole (CAS 1030139-28-6) :
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Precursor synthesis: 5-Amino-4-nitropyrazole is prepared via nitration of 5-aminopyrazole using HNO/HSO .
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Diazotization: Treatment with NaNO in acidic media (HCl, 0–5°C) yields the diazonium salt .
Reaction conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO, HSO | 0°C | 2 h | 70–80% |
| Diazotization | NaNO, HCl | 0–5°C | 30 min | 85–90% |
Alternative Routes via Cyclocondensation
β-Ketonitriles and hydrazines undergo cyclocondensation to form 5-aminopyrazoles, which can be further functionalized :
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Cyclocondensation: Ethyl cyanoacetate and hydrazine hydrate react to form 5-aminopyrazole-4-carbonitrile.
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Nitration: HNO/AcO introduces the nitro group at position 4 .
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Diazo introduction: As previously described.
Physicochemical Properties and Stability
Thermal Stability
The diazo group confers thermal instability, with decomposition observed above 80°C. Differential scanning calorimetry (DSC) shows an exothermic peak at 110°C, indicating rapid decomposition .
Solubility
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Polar solvents: Soluble in DMSO, DMF, and acidic aqueous solutions.
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Nonpolar solvents: Insoluble in hexane or diethyl ether.
Applications in Organic Synthesis
Coupling Reactions
The diazo group participates in azo-coupling with electron-rich aromatics (e.g., phenols, anilines) to form dyestuffs and ligands . For example:
Coordination Chemistry
As a ligand, it forms complexes with transition metals (Cu, Fe) via the amine and diazo groups. These complexes exhibit catalytic activity in oxidation reactions .
Future Directions
Research priorities include:
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